2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate
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Overview
Description
2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamate and propynylcarbamate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate typically involves the reaction of 2-Ethyl-2-methyl-1,3-propanediol with carbamoyl chloride and propargyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate or propynylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or propynylcarbamates.
Scientific Research Applications
2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, the propynylcarbamate group may interact with cellular pathways involved in signal transduction or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-1,3-propanediol: A precursor in the synthesis of the target compound.
2-Methyl-1,3-propanediol: A related diol with similar chemical properties.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl): Another structurally related compound.
Uniqueness
2-Ethyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is unique due to the presence of both carbamate and propynylcarbamate functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
25384-72-9 |
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Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylbutyl] N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H18N2O4/c1-4-6-13-10(15)17-8-11(3,5-2)7-16-9(12)14/h1H,5-8H2,2-3H3,(H2,12,14)(H,13,15) |
InChI Key |
ZBIWEHXTTKECOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COC(=O)N)COC(=O)NCC#C |
Origin of Product |
United States |
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